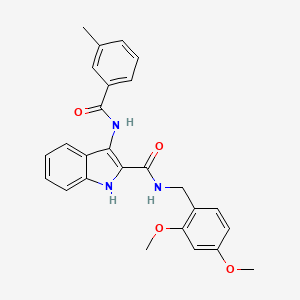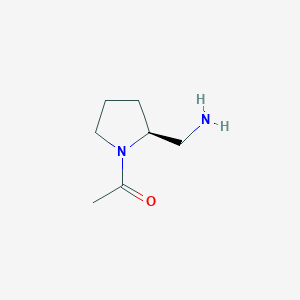![molecular formula C21H23ClN4O4S B3223142 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride CAS No. 1217113-02-4](/img/structure/B3223142.png)
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride
Vue d'ensemble
Description
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML is a benzamide derivative that has been synthesized by researchers to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride is not fully understood. However, it has been suggested that this compound may act by inducing apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, this compound has been found to induce autophagy, a process of self-digestion that can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride in lab experiments is its potent antitumor activity against various cancer cell lines. This compound can be used to study the mechanism of action of antitumor compounds and to develop new therapeutic agents for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against normal cells, which can limit its therapeutic applications.
Orientations Futures
There are several future directions for research on N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride. One of the directions is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective antitumor agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy and minimize its toxicity. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in other diseases, such as fungal infections and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit potent antitumor and antifungal activity and has been extensively studied for its mechanism of action and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research on this compound may lead to the development of new therapeutic agents for cancer and other diseases.
Applications De Recherche Scientifique
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. This compound has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S.ClH/c26-20(16-6-8-17(9-7-16)25(27)28)24(11-3-10-23-12-14-29-15-13-23)21-22-18-4-1-2-5-19(18)30-21;/h1-2,4-9H,3,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBUUVITMJNJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxyethyl)-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B3223064.png)
![2-[2-(benzenesulfonyl)acetamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223086.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223090.png)
![2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223103.png)
![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3223109.png)
![6-Ethyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223110.png)
![6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223113.png)
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3223120.png)

![6-Benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223131.png)
![2-(4-Cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223132.png)
![6-Ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223140.png)
![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3223152.png)
